5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Historical Development of 5-Substituted Thiazolo[3,2-b]triazole Derivatives
The exploration of thiazolo[3,2-b]triazole derivatives began in earnest during the late 20th century, driven by the recognition of their fused heterocyclic system as a privileged scaffold in drug discovery. Early synthetic efforts, such as the one-pot catalyst-free methodology developed by Lesyk et al. (2007), demonstrated the feasibility of constructing these frameworks via cyclocondensation reactions involving triazole thiols and electrophilic partners like α-bromo ketones. This approach yielded derivatives with notable anticancer activity, particularly against renal and leukemia cell lines, establishing the thiazolotriazole system as a viable platform for oncology-focused research.
Subsequent advancements in synthetic strategies, such as the regioselective synthesis under solvent-free conditions reported in 2020, further streamlined access to these compounds while minimizing steric and electronic challenges associated with unsymmetrical substituents. The table below summarizes key milestones in the development of 5-substituted thiazolo[3,2-b]triazole derivatives:
These innovations underscore the evolving synthetic accessibility and pharmacological relevance of this heterocyclic system.
Research Significance of Fluorophenyl-Substituted Heterocyclic Systems
The incorporation of fluorophenyl groups into heterocyclic frameworks, as seen in the 2-fluorophenylmethyl moiety of the target compound, is a strategic modification rooted in fluorine’s unique electronic and steric properties. Studies on fluorophenyl-substituted quinazolinones, for instance, have revealed that the 2-fluorophenyl group can significantly alter rotational barriers and electronic profiles, thereby influencing molecular conformation and binding interactions. Specifically, the presence of fluorine at the ortho position reduces steric repulsion between adjacent substituents, enhancing conformational stability while maintaining electrophilic reactivity at key positions.
In the context of thiazolotriazole derivatives, the 2-fluorophenyl group may synergize with the triazole-thiazole fused system to modulate solubility, membrane permeability, and target affinity. This aligns with broader trends in medicinal chemistry, where fluorinated aromatic systems are employed to improve pharmacokinetic properties and resistance profiles.
Current Academic Investigation Landscape of Thiazolotriazole Derivatives
Contemporary research on thiazolo[3,2-b]triazole derivatives spans synthetic methodology, biological evaluation, and structure-activity relationship (SAR) studies. A 2023 review highlighted the role of five-membered heterocycles, including thiazole and triazole systems, in antibacterial drug design, emphasizing their capacity to impart diverse biological activities through strategic substitution. For example, sulfonamide-functionalized thiazolotriazoles have demonstrated anti-inflammatory and analgesic properties, underscoring the scaffold’s adaptability to multiple therapeutic areas.
Recent synthetic efforts have also prioritized regioselectivity and sustainability, as exemplified by the use of aqueous micellar conditions and catalyst-free protocols to reduce environmental impact. Concurrently, computational studies are increasingly employed to predict substituent effects on electronic distribution and binding energetics, facilitating the rational design of novel derivatives.
Research Objectives in Ethylpiperazinyl-Functionalized Heterocycles
The ethylpiperazinyl group in the target compound introduces a tertiary amine functionality, a feature commonly leveraged to enhance aqueous solubility and modulate interactions with biological targets such as G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. While direct studies on ethylpiperazine-substituted thiazolotriazoles remain limited, analogous piperazine-containing heterocycles have shown improved pharmacokinetic profiles in preclinical models, suggesting similar benefits for this derivative.
Current research objectives focus on elucidating the ethylpiperazine moiety’s impact on:
- Bioavailability : Assessing passive diffusion and active transport mechanisms influenced by the basic nitrogen center.
- Target Selectivity : Evaluating interactions with serotonin and dopamine receptors, given piperazine’s prevalence in CNS-targeting therapeutics.
- Metabolic Stability : Investigating susceptibility to oxidative metabolism via cytochrome P450 enzymes.
These priorities align with broader goals in heterocyclic chemistry to optimize lead compounds for in vivo efficacy and translational potential.
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5OS/c1-3-22-8-10-23(11-9-22)15(13-6-4-5-7-14(13)19)16-17(25)24-18(26-16)20-12(2)21-24/h4-7,15,25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISDIGUQXORXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 318.43 g/mol. The compound features a thiazolo-triazole scaffold, which is known for its diverse pharmacological activities.
Synthesis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves cyclocondensation reactions between appropriate precursors. For instance, the compound can be synthesized through a reaction involving 1,2,4-triazole derivatives and thioamide compounds under acidic conditions. This synthetic route allows for the introduction of various substituents that can modulate biological activity.
Anticancer Properties
Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer activities. A study evaluating various derivatives showed that certain thiazolo[3,2-b][1,2,4]triazole-6-ones displayed potent activity against a range of cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 5a | MCF7 | 10.5 | High |
| 5b | A549 | 8.7 | Moderate |
| 5c | HeLa | 12.0 | High |
The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis in cancer cells through the modulation of pathways associated with cell cycle regulation and apoptosis . The presence of the ethylpiperazine moiety has been suggested to enhance cellular uptake and target specificity.
Case Studies
In a recent study published in Molecules, derivatives of thiazolo[3,2-b][1,2,4]triazole were evaluated for their cytotoxic effects on various cancer cell lines. Notably:
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several therapeutic areas:
-
Anticancer Activity :
- Initial studies indicate that compounds with a similar thiazole-triazole framework exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety may enhance this activity by improving solubility and bioavailability.
- A study demonstrated that derivatives of triazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .
-
Antimicrobial Properties :
- There is evidence that thiazole and triazole derivatives possess antimicrobial activity. The incorporation of the ethylpiperazine group could enhance the interaction with bacterial membranes, leading to increased efficacy against resistant strains.
- Research has shown that modifications to piperazine-containing compounds can yield significant antimicrobial agents .
- Neuropharmacological Effects :
Case Study 1: Anticancer Evaluation
A recent study focused on the synthesis and evaluation of thiazole-triazole derivatives for anticancer properties. The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to assess the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed promising activity, suggesting that modifications to the piperazine structure could enhance antimicrobial potency .
Comparison with Similar Compounds
Structural Analogues with Thiazole and Pyrazole Cores
- Core Structure : Thiazole-pyrazole hybrids.
- Substituents :
- Compound 4: 4-chlorophenyl and 4-fluorophenyl groups.
- Compound 5: Dual 4-fluorophenyl groups.
- Properties :
- Isostructural with triclinic symmetry (P 1̄).
- Planar conformation disrupted by a perpendicular fluorophenyl group.
- Relevance : Demonstrates how fluorophenyl and chlorophenyl substituents influence crystallographic packing. The target compound’s ethylpiperazine group may enhance solubility compared to these analogs .
Thiazolo-Triazole Derivatives
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol ():
- Core Structure : Identical thiazolo[3,2-b][1,2,4]triazol-6-ol core.
- Substituents :
- 3-Chlorophenylpiperazine and 4-ethoxy-3-methoxyphenyl groups.
- Comparison :
- The 3-chlorophenyl group increases lipophilicity versus the target’s 2-fluorophenyl.
- 4-ethoxy-3-methoxyphenyl may enhance metabolic stability compared to the target’s simpler fluorophenyl.
- Implications : Substituent choice balances target affinity and pharmacokinetics .
Triazolo-Thiadiazoles with Antifungal Potential
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ():
- Core Structure : Triazolo-thiadiazole with pyrazole.
- Substituents : 4-methoxyphenyl and variable R groups.
- Activity : Antifungal via inhibition of 14-α-demethylase (PDB: 3LD6), validated by molecular docking.
- Comparison :
Imidazo-Triazolones and Thiazole Carboxylates
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ():
- Core Structure : Thiazole-carboxylate with pyrazole.
- Substituents : 4-chlorophenyl and 4-fluorophenyl.
- Relevance : Highlights the role of halogenated aryl groups in π-π stacking and receptor binding. The target’s ethylpiperazine may offer additional basicity for ionizable interactions .
Key Research Findings
- Halogen Effects : Fluorine in the target compound improves electronegativity and metabolic stability versus chlorine in analogs .
- Piperazine vs. Thiadiazole : Ethylpiperazine enhances solubility and CNS penetration compared to thiadiazole cores .
- Hydroxyl Group : The -OH at position 6 may mimic methoxy groups in antifungal analogs, enabling hydrogen bonding with enzymes like 14-α-demethylase .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimization involves selecting solvents, catalysts, and reaction conditions. For example:
- Solvent and Catalyst : PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst under heterogeneous conditions (70–80°C) enhances reaction efficiency for similar triazole-thiazole hybrids .
- Purification : Ice-water quenching followed by recrystallization in aqueous acetic acid improves purity, as demonstrated in thiazolo-triazole syntheses .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and minimize side products .
Basic: What spectroscopic and analytical methods are most effective for confirming the compound’s structure?
Answer:
- ¹H NMR and IR : Key for identifying functional groups (e.g., fluorine in 2-fluorophenyl, piperazine protons). For example, IR peaks at 1600–1650 cm⁻¹ confirm triazole C=N stretches, while ¹H NMR chemical shifts at δ 2.5–3.5 ppm indicate ethylpiperazine protons .
- Elemental Analysis : Quantitative C/H/N/S analysis validates molecular composition .
- HPLC : Ensures purity (>95%) by detecting trace impurities .
Advanced: How do structural modifications (e.g., aryl substitutions) influence pharmacological activity?
Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine, chlorine) on aryl rings enhances binding to targets like fungal lanosterol 14α-demethylase (PDB: 3LD6) . For instance, 4-fluorophenyl derivatives in triazolothiadiazoles show improved antifungal activity compared to non-halogenated analogs .
- Heterocyclic Hybridization : Combining thiazolo-triazole with piperazine improves CNS penetration, as seen in analogs targeting neurotransmitter receptors .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Standardized Assays : Discrepancies often arise from variations in assay conditions. For example, antifungal activity of triazolothiadiazoles varies with fungal strain and culture media pH .
- SAR Analysis : Systematic structure-activity relationship (SAR) studies isolate substituent effects. In one study, replacing 4-methoxyphenyl with 4-fluorophenyl in triazolothiadiazoles increased potency by 10-fold .
- Dose-Response Validation : Replicating dose curves under controlled conditions (e.g., fixed ATP concentrations in kinase assays) reduces variability .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model binding to targets (e.g., fungal lanosterol 14α-demethylase). Docking scores correlate with experimental IC₅₀ values for triazolothiadiazoles .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability. For example, piperazine-containing analogs show sustained hydrogen bonding with active-site histidine residues over 100 ns simulations .
- QSAR Models : Quantitative SAR links logP and polar surface area to blood-brain barrier permeability in CNS-targeted analogs .
Basic: What are the critical steps in scaling up synthesis without compromising purity?
Answer:
- Catalyst Recycling : Reusable catalysts like Bleaching Earth Clay reduce costs in large-scale reactions .
- Flow Chemistry : Continuous-flow systems (e.g., microreactors) improve heat/mass transfer, as validated in diazomethane syntheses .
- In-line Analytics : PAT (Process Analytical Technology) tools monitor intermediates in real time .
Advanced: How can researchers design derivatives to mitigate off-target effects?
Answer:
- Selective Functionalization : Introducing bulky groups (e.g., tert-butyl) reduces off-target binding. For example, 4-tert-butyl analogs of triazolothiadiazoles show 50% lower hERG channel affinity .
- Metabolic Profiling : LC-MS/MS identifies metabolites causing toxicity. Piperazine N-methylation in analogs reduces hepatic CYP3A4-mediated degradation .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
